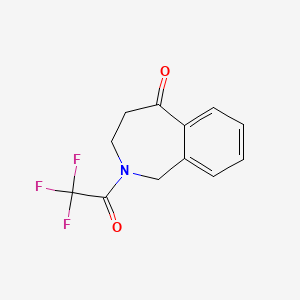

2-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

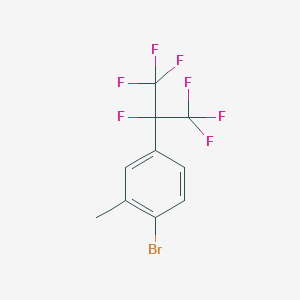

Trifluoroacetyl compounds are a class of organofluorine compounds. They are characterized by the presence of a trifluoroacetyl group (CF3CO-). These compounds have been used in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and materials science .

Synthesis Analysis

While specific synthesis methods for “2-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one” are not available, trifluoroacetyl compounds are generally synthesized by reacting the corresponding compound with trifluoroacetic anhydride .

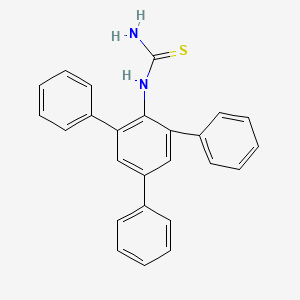

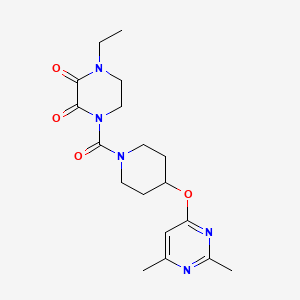

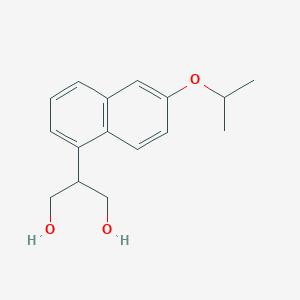

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like density functional theory (DFT) .

Chemical Reactions Analysis

Trifluoroacetimidoyl halides, which are related to trifluoroacetyl compounds, have been used to construct a wide variety of trifluoromethyl-containing compounds and trifluoromethyl-substituted N-heterocycles .

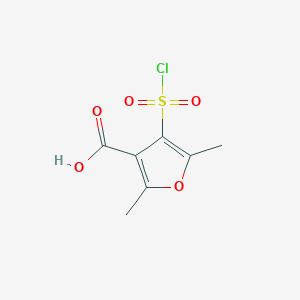

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point, boiling point, and density can be measured experimentally .

Wissenschaftliche Forschungsanwendungen

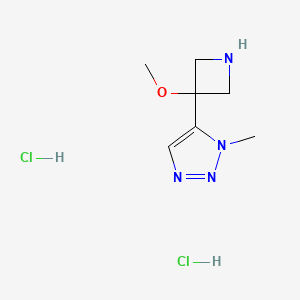

Synthesis of Trifluoromethylazoles Research into the synthesis of a series of trifluoromethylazoles has utilized trifluoroacetylation, including at positions relevant to the 2-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one structure. This work is significant for the determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy, indicating potential applications in measuring pH in biological media (Jones et al., 1996).

Novel Scaffolds for Drug Synthesis The development of novel scaffolds for therapeutic applications often involves the synthesis of complex molecules with potential pharmacological activity. Research has shown that derivatives of this compound can be synthesized effectively under mild conditions, contributing to the construction of molecular libraries for therapeutic applications (Wang et al., 2008).

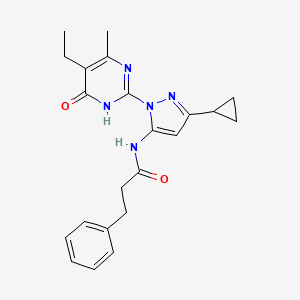

Calcium Channel Blockers and Antihypertensive Agents Benzazepinone derivatives, including those with a trifluoromethyl substituent in the fused aromatic ring, have been found to show potent and long-acting antihypertensive activity. These compounds, related to the structure of interest, act as competitive displacers of radiolabeled diltiazem at the calcium channel receptor protein, leading to the development of metabolically stable antihypertensive calcium channel blockers (Floyd et al., 1992).

Wirkmechanismus

Target of Action

The primary target of 2-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one is the extracellular matrix (ECM) of the skin . The ECM is a complex network of proteins and polysaccharides that provide structural and biochemical support to surrounding cells. It plays a crucial role in cellular communication, protein regulation, cell proliferation, cell migration, inflammation, angiogenesis, and melanogenesis .

Mode of Action

This compound interacts with the ECM by modulating both the synthesis and degradation of its components . It downregulates matrix metalloproteinases (MMPs), enzymes that degrade collagen and other ECM proteins, thereby preserving collagen integrity . Simultaneously, it stimulates the production of collagen and elastin by upregulating genes such as COL1A1 and ELN . This dual action—reducing collagen degradation while enhancing its synthesis—helps maintain a robust and resilient dermal matrix, crucial for youthful and firm skin .

Biochemical Pathways

The compound affects the pathways related to the synthesis of proteoglycans in cell-matrix interactions, and the synthesis of progerin, a protein identified as a co-inducer of cellular senescence . By decreasing progerin synthesis and increasing proteoglycan production, this compound can reduce wrinkles and increase the firmness of the tissue .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in progerin synthesis, an increase in proteoglycan production, and a contraction of collagens . These effects result in reduced wrinkles and increased firmness of the tissue . In vitro studies have shown progressive effects on wrinkles, firmness, elasticity, and sagging .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The compound, 2-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one, is known to interact with various enzymes, proteins, and other biomolecules. It is an active tripeptide derived from elastase inhibitor, which can reduce the synthesis of progeria protein and improve skin laxity, sagging, and wrinkles caused by it . The trifluoroacetyl group, being highly electronegative, improves the peptide’s interaction with skin receptors and cellular components, thereby potentiating its biological activity .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by reducing the synthesis of progeria protein, thereby improving skin firmness, elasticity, and facial contours . It also has broader anti-aging properties as it can decrease progerin synthesis, increase proteoglycan production, and contract collagens .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It regulates the production of progerin, protects the nuclear lamina, prolongs cell life, and delays cell senescence . It also stimulates the production of longevity protein and restores collagen to young cell level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

It is known that phase I and phase II metabolic reactions play a crucial role in the metabolism of many compounds .

Transport and Distribution

It is known that TFA, a breakdown product of some HFCs, HCFCs, HFOs and HCFOs, is a persistent chemical with potential harmful effects on animals, plants, and humans .

Subcellular Localization

Research has shown that trifluoroacetylated liver proteins, which may be related, are present in the mitochondria, the endoplasmic reticulum, and to a lesser extent the nuclear membrane and the nucleus .

Eigenschaften

IUPAC Name |

2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-2-benzazepin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2/c13-12(14,15)11(18)16-6-5-10(17)9-4-2-1-3-8(9)7-16/h1-4H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDLUMQTSCWUQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C2C1=O)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2-Bromophenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2577082.png)

![N-(4-chlorobenzyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2577091.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2577092.png)

![1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2577093.png)